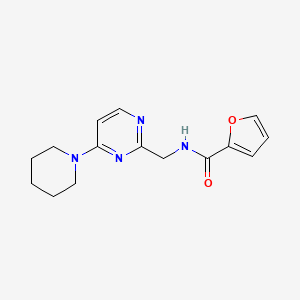

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(12-5-4-10-21-12)17-11-13-16-7-6-14(18-13)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUBRNFINJCOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic breakdown of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide reveals two primary fragments:

- 4-(Piperidin-1-yl)pyrimidin-2-yl)methylamine : A pyrimidine core substituted with a piperidine group and a methylamine side chain.

- Furan-2-carboxylic acid : The acylating agent for amide bond formation.

Key synthetic strategies include:

Synthesis of 4-(Piperidin-1-yl)pyrimidin-2-yl)methylamine

Pyrimidine Ring Formation

The pyrimidine core is typically constructed via:

Method A: Cyclocondensation of 1,3-dicarbonyl compounds with amidines

- Example : Reacting ethyl 3-(piperidin-1-yl)prop-1-en-1-ylcarbamate with guanidine nitrate in ethanol at reflux yields 4-(piperidin-1-yl)pyrimidin-2-amine.

Method B: Suzuki–Miyaura Coupling - Palladium-catalyzed cross-coupling of 2-chloro-4-iodopyrimidine with piperidine-boronic acid pinacol ester (Scheme 1).

Table 1: Comparison of Pyrimidine Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| A | 62 | 12 | Atom economy |

| B | 78 | 6 | Regioselectivity |

Introduction of Methylamine Side Chain

Step 1: Chlorination

2-Amino-4-(piperidin-1-yl)pyrimidine is treated with POCl₃ to form 2-chloro-4-(piperidin-1-yl)pyrimidine (85% yield).

Step 2: Nucleophilic Substitution

Reaction with methylamine (40% aqueous solution) in THF at 60°C for 8 hours provides the methylamine derivative.

Amide Bond Formation with Furan-2-carboxylic Acid

Carbodiimide-Mediated Coupling

Protocol :

Optimization and Process Chemistry Considerations

Solvent Screening

Analytical Characterization

Spectroscopic Data

Alternative Synthetic Routes

One-Pot Sequential Reactions

Combining pyrimidine formation and amidation in a single vessel using flow chemistry:

Challenges and Troubleshooting

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide, as anticancer agents. Pyrimidines are known for their ability to inhibit various kinases involved in cancer progression. The compound's structure suggests it may interact with targets such as histone demethylases, which play a crucial role in epigenetic regulation of genes associated with cancer.

Case Study: Histone Demethylase Inhibition

A study showed that similar pyrimidine derivatives effectively inhibited histone lysine demethylases (KDMs), which are implicated in several cancers. The incorporation of a piperidine moiety enhanced cellular permeability and selectivity against specific KDM subfamilies, suggesting that this compound could exhibit similar properties .

Neuropharmacology

2.1 Adenosine Receptor Modulation

The compound's structural features may also allow it to act as an antagonist or inverse agonist at adenosine receptors, particularly the A2A subtype. This receptor is a target for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Study: A2A Receptor Antagonists

Research demonstrated that piperidine-containing compounds could effectively bind to A2A receptors, exhibiting high affinity and selectivity. For instance, derivatives with similar structures showed promising results in inhibiting receptor activity, which could lead to therapeutic applications in neurodegenerative disorders .

Antiviral Activity

3.1 HIV Inhibition

This compound may also have antiviral properties, particularly against HIV. Pyrimidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in HIV treatment.

Case Study: NNRTI Development

A study on pyrimidine derivatives revealed their potential as NNRTIs with effective binding to the HIV reverse transcriptase enzyme. Compounds with similar scaffolds exhibited significant antiviral activity and resistance profiles against common mutations associated with NNRTI resistance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity for various biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Substitution | Enhances binding affinity to KDMs and adenosine receptors |

| Furan Ring | Contributes to hydrophobic interactions |

| Carboxamide Group | May influence solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Diversity and Functional Implications

- Piperidine vs. Morpholine : The target compound’s piperidin-1-yl group (lipophilic, basic) contrasts with the morpholine-carbonyl substituents in Compounds 7 and 12a. Morpholine derivatives often improve aqueous solubility but may alter target selectivity .

- Furan-2-carboxamide: Present in both the target and the patent compound, this moiety is associated with hydrogen-bonding interactions.

- Nitro and Methoxy Groups: Compounds 7 and 12a include nitro or methoxy substituents.

Hypothetical Bioactivity

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)furan-2-carboxamide is a compound that combines a piperidine ring, a pyrimidine moiety, and a furan carboxamide structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C15H18N4O

- Molecular Weight : 286.33 g/mol

- CAS Number : 1797292-04-6

The biological activity of this compound is influenced by its structural components:

- Piperidine Ring : Known for its role in various pharmacological activities, piperidine derivatives often exhibit properties such as enzyme inhibition and receptor modulation.

- Pyrimidine Moiety : Pyrimidines are significant in drug discovery, particularly in developing antiviral and anticancer agents due to their ability to interact with nucleic acids and enzymes involved in DNA/RNA synthesis.

- Furan Carboxamide Group : This functional group can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Fluorouracil | MCF-7 | 17.02 | |

| N-(Pyrimidinyl) derivatives | MDA-MB-231 | 9.46 | |

| N-(Piperidinyl)pyrimidines | A431 (carcinoma) | Not specified |

These findings suggest that the incorporation of a piperidine ring may enhance the selectivity and potency of the compound against cancer cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that piperidine derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Strong Inhibition |

The presence of electron-donating or withdrawing groups on the piperidine ring has been shown to modulate the antibacterial activity, indicating a structure-activity relationship that warrants further investigation.

Enzyme Inhibition

Research has demonstrated that compounds with similar structures can act as enzyme inhibitors. For example, certain pyrimidine derivatives have been identified as effective inhibitors of kinases involved in cancer progression:

- EGFR Inhibition : Compounds exhibiting reversible inhibition of EGFR have shown promise in targeting mutations associated with resistance to conventional therapies.

- Caspase Activation : Studies have reported increased levels of caspase activation in treated cancer cells, indicating induction of apoptosis as a mechanism of action.

Study 1: Anticancer Activity Evaluation

A study evaluated a series of pyrimidine-based compounds for their anticancer properties against various cell lines, including MCF-7 and MDA-MB-231. The results indicated that modifications to the piperidine substituent significantly affected the IC50 values, suggesting that this compound could be optimized for enhanced efficacy.

Study 2: Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial efficacy of several piperidine derivatives was assessed against common bacterial strains. The results showed that the introduction of specific functional groups on the piperidine ring improved antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.